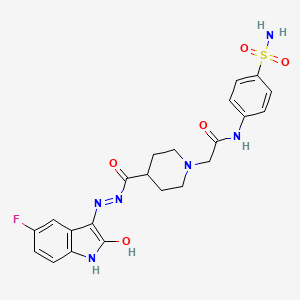
hCA/VEGFR-2-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
hCA/VEGFR-2-IN-4, also known as compound 15b, is an indolinylbenzenesulfonamide. It serves as a potential dual inhibitor targeting cancer-related human carbonic anhydrases IX and XII, as well as vascular endothelial growth factor receptor 2. This compound exhibits significant inhibitory activity against these targets, making it a promising candidate for cancer treatment .
Preparation Methods
The synthesis of hCA/VEGFR-2-IN-4 involves the preparation of indolinylbenzenesulfonamide derivatives. The synthetic route typically includes the following steps:
Formation of Indolinone Core: The indolinone core is synthesized through a cyclization reaction involving aniline derivatives and isocyanates.
Sulfonamide Formation: The indolinone core is then reacted with benzenesulfonyl chloride to form the sulfonamide derivative.
Final Coupling: The sulfonamide derivative is coupled with various substituents to yield the final compound, this compound.
Chemical Reactions Analysis
hCA/VEGFR-2-IN-4 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
hCA/VEGFR-2-IN-4 has several scientific research applications:
Chemistry: It is used as a model compound for studying dual inhibition mechanisms and structure-activity relationships.
Biology: The compound is utilized in biological assays to investigate its inhibitory effects on carbonic anhydrases and vascular endothelial growth factor receptor 2.
Medicine: this compound shows potential as an anticancer agent due to its ability to inhibit key enzymes and receptors involved in cancer progression.
Industry: The compound can be used in the development of new therapeutic agents and in drug discovery research
Mechanism of Action
The mechanism of action of hCA/VEGFR-2-IN-4 involves the inhibition of carbonic anhydrases IX and XII, as well as vascular endothelial growth factor receptor 2. The compound binds to the active sites of these enzymes and receptors, preventing their normal function. This inhibition leads to reduced tumor growth and angiogenesis, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
hCA/VEGFR-2-IN-4 is unique due to its dual inhibitory activity. Similar compounds include:
BMS-690514: A potent inhibitor of epidermal growth factor receptor and vascular endothelial growth factor receptor.
VEGFR2-IN-3: A potent inhibitor of vascular endothelial growth factor receptor 2.
hCA/VEGFR-2-IN-2: Another indolinylbenzenesulfonamide with dual inhibitory activity against carbonic anhydrases and vascular endothelial growth factor receptor 2.
These compounds share similar inhibitory targets but differ in their chemical structures and specific inhibitory profiles, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C22H23FN6O5S |
|---|---|
Molecular Weight |
502.5 g/mol |
IUPAC Name |
N-[(5-fluoro-2-hydroxy-1H-indol-3-yl)imino]-1-[2-oxo-2-(4-sulfamoylanilino)ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H23FN6O5S/c23-14-1-6-18-17(11-14)20(22(32)26-18)27-28-21(31)13-7-9-29(10-8-13)12-19(30)25-15-2-4-16(5-3-15)35(24,33)34/h1-6,11,13,26,32H,7-10,12H2,(H,25,30)(H2,24,33,34) |
InChI Key |
WPEPLSTVKMUEGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N=NC2=C(NC3=C2C=C(C=C3)F)O)CC(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[[(2S)-2-[[(2S)-2-[[(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12394548.png)
![(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6R)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5R,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B12394553.png)




![6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine](/img/structure/B12394600.png)
![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12394608.png)
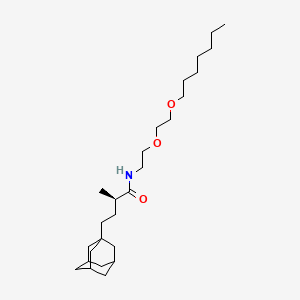
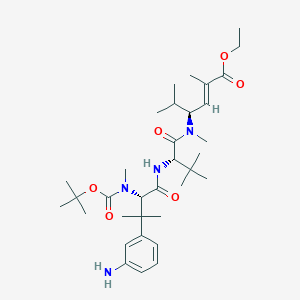
![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12394620.png)
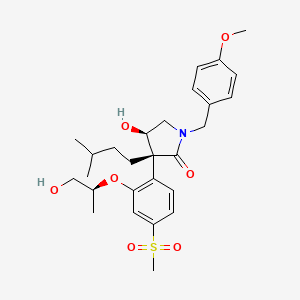
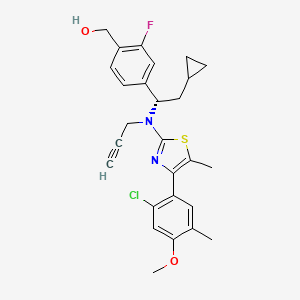
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12394627.png)
